3-Amino-5,6-dihydrobenzo[f]quinazolin-1(2H)-one
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Overview
Description
3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one is a heterocyclic compound with the molecular formula C12H11N3O. It is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one can be achieved through various methods. One common approach involves the intermolecular annulation reaction of o-amino benzamides and thiols. This method is efficient, transition metal-free, and operates under mild conditions .
Industrial Production Methods
While specific industrial production methods for 3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one involves its interaction with specific molecular targets. For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the synthesis of thymidine, a nucleotide necessary for DNA replication, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: Shares the core structure but lacks the amino group at the 3-position.
Quinazoline: Similar structure but without the carbonyl group at the 1-position.
Imidazole-containing compounds: Different core structure but similar biological activities.
Uniqueness
3-Amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thymidylate synthase sets it apart from other quinazolinone derivatives .
Properties
CAS No. |
33987-08-5 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-amino-5,6-dihydro-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H11N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-4H,5-6H2,(H3,13,14,15,16) |
InChI Key |
VXKOVZZJDGUSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=O)NC(=N2)N |
Origin of Product |
United States |
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